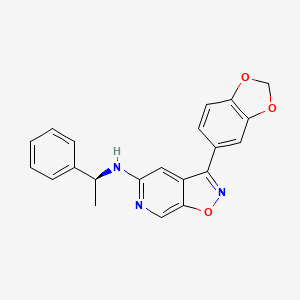
Crocétinate de sodium trans
Vue d'ensemble
Description
Le crocetinate de sodium est le sel de sodium du crocetine, un acide dicarboxylique apocaroténoïde naturel présent dans la fleur de crocus et les fruits de Gardenia jasminoides . C'est un médicament expérimental connu pour augmenter le mouvement de l'oxygène des globules rouges vers les tissus hypoxiques (manquant d'oxygène) .
Applications De Recherche Scientifique
Transcrocetinate sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying oxygen diffusion-enhancing properties.
Medicine: Transcrocetinate sodium is being explored as a treatment for conditions associated with hypoxia, such as cancer, myocardial infarction, and stroke.
Industry: The compound is used in the development of oxygen diffusion-enhancing drugs and formulations.
Mécanisme D'action
Target of Action
Trans Sodium Crocetinate (TSC) is a synthetic carotenoid compound . Its primary target is oxygen compounds . TSC is designed to enhance oxygenation to hypoxic (oxygen-starved) tissues .
Mode of Action
TSC works by increasing the diffusion rate of oxygen in blood plasma . Unlike most drugs that are based on biochemistry-based mechanisms, TSC’s mechanism of action is based on physical-chemical principles . It increases the movement of oxygen from red blood cells into hypoxic tissues .
Biochemical Pathways
TSC doesn’t directly interact with biochemical pathways. Instead, it enhances the diffusivity of oxygen in blood plasma . By improving oxygen diffusion, TSC can potentially alleviate conditions caused by hypoxia, such as ischemic conditions, hemorrhagic shock, and certain types of cancer .
Pharmacokinetics
It’s known that tsc is administered via intravenous bolus . More research is needed to fully understand the pharmacokinetic properties of TSC.
Result of Action
TSC has been shown to increase whole-body oxygen consumption during hemorrhagic shock . It has been suggested as a general treatment for hypoxemia . In a study involving experimental autoimmune encephalomyelitis (EAE), a model for Multiple Sclerosis (MS), TSC demonstrated anti-inflammatory, antioxidant, and anti-mitophagy effects .
Action Environment
It’s worth noting that the effectiveness of tsc may be influenced by the severity of the hypoxic condition it’s being used to treat
Analyse Biochimique
Biochemical Properties
TSC is known to interact with oxygen in the blood plasma, improving its diffusivity . This unique mechanism of action allows TSC to enhance the supply of oxygen to ischemic brain tissue and alleviate the nephrotoxic effects of certain medications .
Cellular Effects
TSC has been shown to have renoprotective effects in a rat model of colistin-induced nephrotoxicity . It has also been found to have neuroprotective effects, reducing the production of various neurotoxic molecules . In addition, TSC has been observed to modulate the mitophagy pathway by reducing PINK1 and Parkin protein levels .
Molecular Mechanism
TSC acts via a novel mechanism of action, improving the diffusivity of oxygen in blood plasma . This is based on physical-chemical principles, unlike most drugs which are based on biochemistry-based mechanisms . It has been shown to increase whole-body oxygen consumption during hemorrhagic shock .
Temporal Effects in Laboratory Settings
In a study involving a rat model of colistin-induced nephrotoxicity, TSC was administered for 12 days, starting from 5 days before colistin . The study found that TSC administration along with colistin restored most of the alterations induced by colistin .
Dosage Effects in Animal Models
In animal models, the effects of TSC have been observed to vary with different dosages . For instance, in a study involving a rat model of colistin-induced nephrotoxicity, TSC was administered at dosages of 25, 50, and 100 mg/kg . The study found that TSC at 50 and 100 mg/kg reversed the altered levels of MDA and GSH in the spinal cord tissue of the rats .
Transport and Distribution
Given its role in enhancing the diffusion of oxygen in blood plasma , it can be inferred that it may be distributed throughout the body via the circulatory system.
Subcellular Localization
Given its role in enhancing the diffusion of oxygen in blood plasma , it is likely that it interacts with cellular components involved in oxygen transport and utilization.
Méthodes De Préparation
Le crocetinate de sodium peut être synthétisé en faisant réagir le crocetine avec l'hydroxyde de sodium . Le processus implique l'extraction du sel de l'isomère trans crocetine de la solution . Les méthodes de production industrielle impliquent généralement l'extraction du crocetine à partir de sources naturelles telles que le safran ou les fruits de Gardenia jasminoides, suivie de sa conversion en sel de sodium .
Analyse Des Réactions Chimiques
Le crocetinate de sodium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.
Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.
Substitution : Le crocetinate de sodium peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium et les réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le crocetinate de sodium a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les propriétés d'amélioration de la diffusion de l'oxygène.
Médecine : Le crocetinate de sodium est étudié comme traitement pour les affections associées à l'hypoxie, telles que le cancer, l'infarctus du myocarde et l'AVC.
Industrie : Le composé est utilisé dans le développement de médicaments et de formulations améliorant la diffusion de l'oxygène.
Mécanisme d'action
Le crocetinate de sodium agit en augmentant le taux de diffusion de l'oxygène à travers le plasma . Il exerce des effets hydrophobes sur les molécules d'eau du plasma sanguin, augmentant ainsi les liaisons hydrogène entre les molécules d'eau . Ce mécanisme permet une meilleure oxygénation des tissus hypoxiques, ce qui le rend bénéfique pour traiter les insuffisances respiratoires et d'autres affections associées à de faibles niveaux d'oxygène .
Comparaison Avec Des Composés Similaires
Le crocetinate de sodium est unique parmi les composés améliorant la diffusion de l'oxygène en raison de son mécanisme d'action spécifique et de sa capacité à améliorer la consommation d'oxygène de l'ensemble du corps pendant le choc hémorragique . Des composés similaires comprennent :
Crocetine : Le composé parent du crocetinate de sodium, connu pour ses propriétés neuroprotectrices et cardioprotectrices.
Autres sels de trans caroténoïdes bipolaires : Ces composés partagent des propriétés d'amélioration de la diffusion de l'oxygène similaires, mais peuvent différer dans leurs applications et leur efficacité spécifiques.
Propriétés
IUPAC Name |
disodium;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4.2Na/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;;/h5-14H,1-4H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDMBHQVNHQDDD-VFWKRBOSSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)[O-])/C)/C)/C=C/C=C(/C(=O)[O-])\C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591230-99-8 | |
| Record name | Transcrocetinate sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591230998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRANSCROCETINATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP57637WMX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




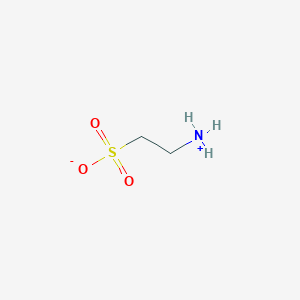


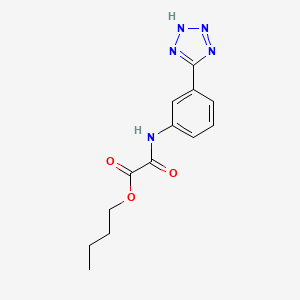
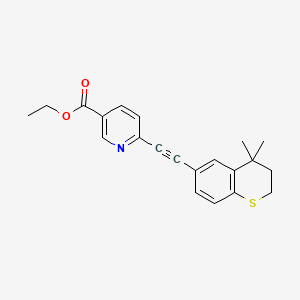
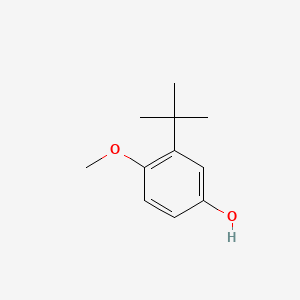

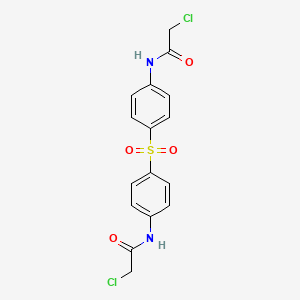
![2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1682945.png)


